methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methylsulfanyl group attached to the third carbon of the pyrazole ring and a carboxylate ester group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazones. One common method includes the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions. For instance, the cyclocondensation of hydrazone with acetic acid or absolute ethanol under reflux conditions can yield the desired pyrazole compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Oxidation: Methyl 3-(methylsulfinyl)-1H-pyrazole-5-carboxylate, Methyl 3-(methylsulfonyl)-1H-pyrazole-5-carboxylate.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: Methyl 3-(methylsulfanyl)-1H-pyrazole-5-methanol.
Scientific Research Applications
Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
- Methyl 3-(methylsulfinyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(methylsulfonyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(ethylsulfanyl)-1H-pyrazole-5-carboxylate
Comparison: Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts specific chemical reactivity and biological activity. Compared to its sulfinyl and sulfonyl analogs, it is less oxidized and may exhibit different pharmacokinetic and pharmacodynamic properties. The ethylsulfanyl analog, on the other hand, has a slightly different steric profile, which can affect its interaction with biological targets .
Properties
Molecular Formula |
C6H8N2O2S |
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Molecular Weight |
172.21 g/mol |
IUPAC Name |
methyl 3-methylsulfanyl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-10-6(9)4-3-5(11-2)8-7-4/h3H,1-2H3,(H,7,8) |
InChI Key |
UGYHQAQZCVQHCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1)SC |
Origin of Product |
United States |
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